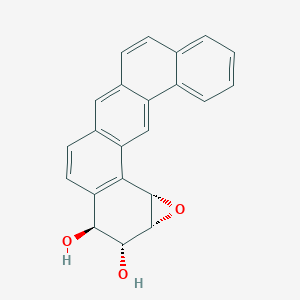
Dibenz(a,j)anthracene-3,4-diol-1,2-epoxide
Description
DB(aj)A-DE is a synthetic compound with a unique chemical structure that has garnered significant interest in various scientific fields
Properties
CAS No. |
119181-08-7 |
|---|---|
Molecular Formula |
C22H16O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(18S,19R,20R,22S)-21-oxahexacyclo[12.9.0.03,12.04,9.017,23.020,22]tricosa-1(14),2,4,6,8,10,12,15,17(23)-nonaene-18,19-diol |
InChI |
InChI=1S/C22H16O3/c23-19-15-8-7-13-9-12-6-5-11-3-1-2-4-14(11)16(12)10-17(13)18(15)21-22(25-21)20(19)24/h1-10,19-24H/t19-,20+,21-,22+/m0/s1 |
InChI Key |
ICNAMIKDCKTULS-LNRXMEIDSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)C(C(C6C5O6)O)O |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)[C@@H]([C@H]([C@@H]6[C@H]5O6)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)C(C(C6C5O6)O)O |
Other CAS No. |
121209-33-4 |
Synonyms |
anti-dibenz(a,j)anthracene-3,4-diol-1,2-epoxide DB(a,j)A-diol-epoxide DB(aj)A-DE dibenz(a,j)anthracene-3,4-diol-1,2-epoxide dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aalpha,2alpha,3beta,13calpha)-(+-)-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aalpha,2alpha,3beta,13calpha)-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aalpha,2beta,3alpha,13calpha)-(+-)-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aalpha,2beta,3alpha,13calpha)-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aR-(1aalpha,2alpha,3beta,13calpha))-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aR-(1aalpha,2beta,3alpha,13calpha))-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aS-(1aalpha,2alpha,3beta,13calpha))-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aS-(1aalpha,2beta,3alpha,13calpha))-isome |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DB(aj)A-DE typically involves a multi-step process that includes the following key steps:
Initial Formation: The initial formation of the core structure is achieved through a series of condensation reactions.
Functionalization: The core structure is then functionalized using specific reagents to introduce desired functional groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of DB(aj)A-DE is scaled up using optimized reaction conditions to maximize yield and efficiency. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
DB(aj)A-DE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
DB(aj)A-DE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which DB(aj)A-DE exerts its effects involves interaction with specific molecular targets and pathways. It is known to bind to certain enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways involved can vary depending on the specific application and context.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


